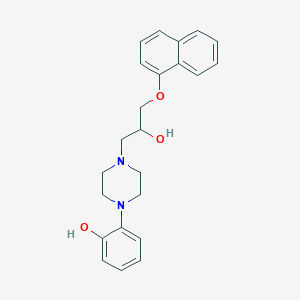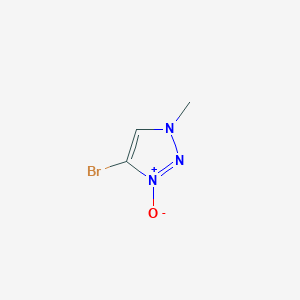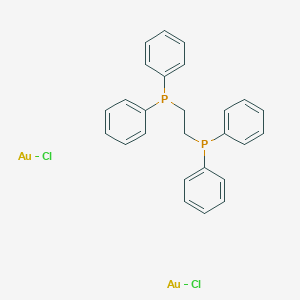
3,4-二乙基-1H-吡咯-2-甲醛
概述
描述
3,4-diethyl-1H-pyrrole-2-carbaldehyde: is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound, with the molecular formula C9H13NO , features two ethyl groups attached to the third and fourth positions of the pyrrole ring, and an aldehyde group at the second position. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
科学研究应用
Chemistry: 3,4-diethyl-1H-pyrrole-2-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, pyrrole derivatives are studied for their potential as bioactive molecules. They exhibit antimicrobial, antifungal, and anticancer properties, making them candidates for drug development.
Medicine: The compound’s derivatives are explored for their therapeutic potential. Pyrrole-based drugs are investigated for their efficacy in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, 3,4-diethyl-1H-pyrrole-2-carbaldehyde is used in the production of dyes, pigments, and agrochemicals. Its chemical properties make it suitable for various applications in material science and chemical manufacturing.
作用机制
The study of molecular interactions and hydrogen bonding patterns in pyrrole derivatives is another area of application. Research by Senge and Smith (2005) on various dimethylpyrrole derivatives, including 3,5-dimethylpyrrole-2-carbaldehyde, revealed detailed hydrogen-bonding patterns.
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diethyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-diethylpyrrole and formylating agents.
Formylation Reaction: The formylation of 3,4-diethylpyrrole can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the aldehyde group at the second position of the pyrrole ring.
Industrial Production Methods: Industrial production of 3,4-diethyl-1H-pyrrole-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: 3,4-diethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using Br2 in acetic acid or nitration using HNO3 and H2SO4.
Major Products Formed:
Oxidation: 3,4-diethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3,4-diethyl-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated derivatives of 3,4-diethyl-1H-pyrrole-2-carbaldehyde.
相似化合物的比较
4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure with different alkyl substituents.
3,4-dimethyl-1H-pyrrole-2-carbaldehyde: Lacks ethyl groups, affecting its reactivity and properties.
3,4-diethyl-1H-pyrrole-2-carboxylic acid: Oxidized form of the aldehyde compound.
Uniqueness: 3,4-diethyl-1H-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of ethyl groups at the third and fourth positions enhances its lipophilicity and potential interactions with biological membranes, making it distinct from other pyrrole derivatives.
属性
IUPAC Name |
3,4-diethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-7-5-10-9(6-11)8(7)4-2/h5-6,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUYWSUQOZBWQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC(=C1CC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326880 | |
| Record name | 3,4-diethyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006-26-4 | |
| Record name | 3,4-diethyl-2-formylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

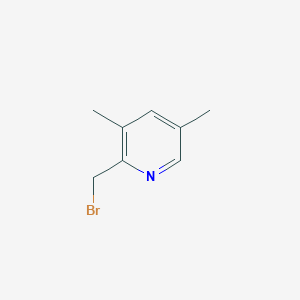
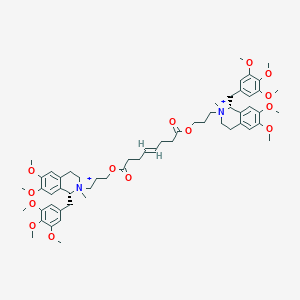
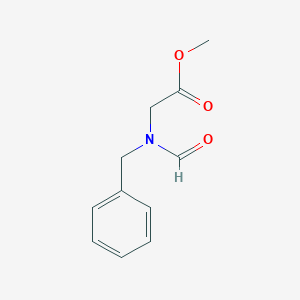


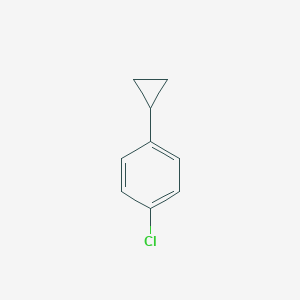


![2-(4-Nitrophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B169251.png)
